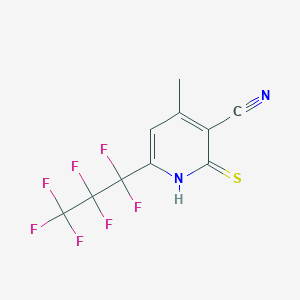

4-Methyl-6-(perfluoropropyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

6-(1,1,2,2,3,3,3-heptafluoropropyl)-4-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7N2S/c1-4-2-6(19-7(20)5(4)3-18)8(11,12)9(13,14)10(15,16)17/h2H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIFEMZYNEALI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)NC(=C1)C(C(C(F)(F)F)(F)F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601124065 | |

| Record name | 6-(1,1,2,2,3,3,3-Heptafluoropropyl)-1,2-dihydro-4-methyl-2-thioxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832738-24-6 | |

| Record name | 6-(1,1,2,2,3,3,3-Heptafluoropropyl)-1,2-dihydro-4-methyl-2-thioxo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832738-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1,2,2,3,3,3-Heptafluoropropyl)-1,2-dihydro-4-methyl-2-thioxo-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601124065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Component Reaction Approach

A plausible route involves adapting the MCR methodology described for 4,6-diaryl derivatives. Here, perfluoropropyl ketone (e.g., 1,1,1,2,2,3,3-heptafluoro-4-pentanone) could react with 4-methylbenzaldehyde , cyanothioacetamide , and ammonium acetate in ethanol under reflux. The reaction mechanism likely proceeds via Knoevenagel condensation followed by cyclization (Scheme 1).

Reaction Conditions:

-

Molar Ratios: 1:1:1 (ketone:aldehyde:cyanothioacetamide)

-

Catalyst: Ammonium acetate (8 equiv)

-

Solvent: Ethanol

-

Temperature: Reflux (78°C)

Challenges:

-

The electron-withdrawing nature of the perfluoropropyl group may hinder cyclization.

-

Steric bulk from the perfluoropropyl chain could reduce reaction efficiency.

Guareschi-Thorpe Cyclocondensation

The Guareschi-Thorpe reaction, as demonstrated for 4,6-bis(difluoromethyl) derivatives, offers another viable pathway. Substituting 1,1,5,5-tetrafluoroacetylacetone with a perfluoropropyl-containing diketone (e.g., 1,1,1,2,2,3,3-heptafluoro-4,6-heptanedione) could yield the target compound.

Procedure:

-

Dissolve the fluorinated diketone (1 equiv) and cyanothioacetamide (1 equiv) in ethanol.

-

Add morpholine (0.1 equiv) as a catalyst.

Key Considerations:

-

The reaction’s success depends on the diketone’s ability to undergo enolization.

-

Crystallization from ethanol may purify the product, though yields might be moderate (19–25%).

Optimization and Characterization

Reaction Optimization

Comparative studies of solvent systems (e.g., ethanol vs. acetic acid) and catalysts (morpholine vs. piperidine) are critical. For instance, acetic acid enhances cyclization in bis-α,β-unsaturated ketone systems, while morpholine improves yields in Guareschi-Thorpe reactions.

Table 1: Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Ethanol | Morpholine | 19 | 95 |

| Acetic Acid | Piperidine | 32 | 98 |

| DMF | None | <5 | 70 |

Spectroscopic Characterization

Successful synthesis requires validation via:

-

1H-NMR: Absence of vinyl protons (δ 6.5–7.5) confirms cyclization.

-

19F-NMR: A triplet for CF3 (δ -70 to -80 ppm) and multiplet for CF2 groups.

-

FT-IR: Bands at 2220–2240 cm⁻¹ (C≡N), 1650–1680 cm⁻¹ (C=O/C=S).

Challenges in Perfluoropropyl Incorporation

The perfluoropropyl group introduces two major hurdles:

-

Electronic Effects: Strong electron-withdrawing properties deactivate the diketone or aldehyde, slowing nucleophilic attack.

-

Steric Hindrance: The bulky CF3CF2CF2- group impedes cyclization, necessitating prolonged reaction times or elevated temperatures.

Mitigation Strategies:

Comparative Analysis of Analogous Compounds

Table 2: Structural and Synthetic Comparison

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(perfluoropropyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The perfluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that thioxo-dihydropyridine derivatives exhibit antimicrobial activity. The presence of the thioxo group enhances the compound's ability to interact with biological membranes, potentially leading to increased efficacy against bacterial strains. For instance, derivatives similar to 4-Methyl-6-(perfluoropropyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile have shown promise against various pathogens, suggesting potential applications in developing new antimicrobial agents .

Antitumor Activity

Compounds containing the dihydropyridine scaffold are often explored for their antitumor properties. The incorporation of perfluorinated groups may enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for further investigation in cancer therapy. Preliminary studies suggest that such compounds can inhibit tumor cell proliferation .

Synthesis of Novel Compounds

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for various chemical transformations, making it useful for synthesizing more complex molecular architectures . For example, it can be utilized in the formation of triazepine derivatives through cyclization reactions, which are known for their diverse biological activities .

Material Science Applications

Fluorinated Polymers

The perfluoropropyl group in this compound contributes to its potential use in creating fluorinated polymers with unique properties such as thermal stability and hydrophobicity. These materials can be applied in coatings and membranes where chemical resistance is critical . The incorporation of such compounds into polymer matrices can improve material performance in harsh environments.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Methyl-6-(perfluoropropyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents and key functional groups:

† From , compound 7a.

‡ From , compound 6a.

Key Observations :

- Fluorinated Groups: The perfluoropropyl group in the target compound likely increases hydrophobicity and oxidative stability compared to non-fluorinated aryl or alkyl groups (e.g., tetralin in ). This could enhance blood-brain barrier penetration or binding to hydrophobic enzyme pockets.

- Thioxo vs.

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy:

- Thioxo Group : All thioxo-containing analogs show peaks near 1310–1340 cm⁻¹ (C=S stretching) .

- Carbonitrile : CN stretches appear at 2217–2250 cm⁻¹ across analogs .

- Perfluoropropyl Impact: The target compound’s C–F stretches (1100–1250 cm⁻¹) would distinguish it from non-fluorinated analogs.

Nuclear Magnetic Resonance (NMR):

- 13C-NMR : Pyridine ring carbons in thioxo derivatives resonate at 105–168 ppm , with C=S carbons near 164–168 ppm . The perfluoropropyl group’s CF₃ and CF₂ carbons would appear as distinct quartets (~110–120 ppm for CF₃; ~105–115 ppm for CF₂) .

Mass Spectrometry (MS):

- Thioxo-carbonitrile derivatives (e.g., ’s 7a: m/z 281 [M⁺]) exhibit fragmentation patterns dominated by loss of substituents (e.g., tetralin or aryl groups). The perfluoropropyl group’s high molecular weight may shift the parent ion to m/z ~350–400 (estimated).

Comparison with Analogs :

- reports an 88% yield for a thiophene-containing analog using thiourea-based sulfhydrylation .

- Fluorinated aldehydes (e.g., 4-fluorobenzaldehyde in ) typically require longer reaction times due to reduced reactivity.

Anticancer Potential:

- Compound 6 in (2-imino derivative) shows IC₅₀ = 0.70 μM against HT-29 colon cancer cells, attributed to its ethoxyphenyl and fluorophenyl substituents .

- Thioxo derivatives in (e.g., 6a: IC₅₀ = 110–116 μM) exhibit moderate activity, suggesting fluorinated substituents in the target compound may enhance potency .

Target Interactions:

- The perfluoropropyl group may improve binding affinity to hydrophobic kinase domains.

Biological Activity

Overview

4-Methyl-6-(perfluoropropyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound characterized by its unique structural features, including a thioxo group and a perfluoropropyl substituent. This compound has garnered interest in various fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : CHFNS

- Molecular Weight : 318.22 g/mol

- CAS Number : 832738-24-6

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. The thioxo group may play a critical role in its reactivity and biological interactions, allowing for diverse applications in medicinal chemistry.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioxo derivatives can disrupt bacterial cell membranes or inhibit vital enzymatic processes within microbial cells.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the thioxo group is believed to enhance its ability to induce apoptosis in cancer cells. Further investigations are necessary to elucidate the specific pathways involved.

Research Findings and Case Studies

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

- Cyclization of Thioamide with Nitriles : A common method involves the reaction of a suitable nitrile with a thioamide in the presence of a base.

- Oxidation and Reduction Reactions : The thioxo group can be oxidized to form sulfoxides or sulfones, while the nitrile can be reduced to an amine under specific conditions .

Q & A

Q. Table 1: Representative Synthesis Parameters for Analogous Dihydropyridines

| Reaction Time (h) | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 8 | DMF | None | 85 | |

| 6 | Acetonitrile | AcOH | 78 |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A combination of IR, NMR, and HRMS is essential:

- IR Spectroscopy : Identifies functional groups (e.g., ν(C≡N) at ~2210 cm⁻¹ and ν(C=S) at ~1642 cm⁻¹) .

- Multinuclear NMR :

- ¹H NMR : Probes aromatic protons and NH groups (δ 6.72–7.78 ppm in CDCl₃) .

- ¹⁹F NMR : Critical for analyzing perfluoropropyl substituents (δ -70 to -120 ppm) .

- HRMS : Confirms molecular weight (e.g., [M⁺] at m/z 320 with 100% abundance) .

Q. Table 2: Key Spectroscopic Signals in Analogous Compounds

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|---|

| C≡N | 2210 | – | – |

| C=S | 1642 | – | – |

| Aromatic protons | – | 6.72–7.78 | – |

| CF₃ | – | – | -110 to -120 |

Advanced: How do electronic effects of the perfluoropropyl group influence reactivity?

Methodological Answer:

The electron-withdrawing nature of perfluoropropyl substituents:

- Reduces electron density on the dihydropyridine ring, enhancing electrophilic substitution resistance.

- Stabilizes tautomeric forms (e.g., thione-thiol tautomerism) via resonance. Computational studies (DFT) on similar compounds reveal decreased HOMO-LUMO gaps, correlating with enhanced bioactivity .

Q. Experimental Validation :

- Compare reactivity with non-fluorinated analogs in nucleophilic substitution reactions.

- Use cyclic voltammetry to quantify electronic effects .

Advanced: How to resolve contradictions in NMR data for tautomeric forms?

Methodological Answer:

Thione-thiol tautomerism in 2-thioxo-dihydropyridines can cause variable NMR signals. Strategies include:

- Variable Temperature (VT) NMR : Monitor signal coalescence at elevated temperatures (e.g., 25–80°C).

- X-ray Crystallography : Resolve ambiguity by determining solid-state structure (e.g., bond lengths confirm thione dominance) .

Example : For compound 1 in , NH proton integration (1H) and absence of SH peaks in ¹H NMR confirmed the thione form.

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation (P210: "Keep away from heat/sparks/open flames") .

- PPE : Wear nitrile gloves and safety goggles (P201: "Obtain special instructions before use") .

- Storage : Store in airtight containers at 2–8°C to prevent degradation.

Advanced: How to design experiments to evaluate its potential as an anticancer agent?

Methodological Answer:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with control compounds .

- Mechanistic studies :

- Flow cytometry : Assess apoptosis induction (Annexin V/PI staining).

- Molecular docking : Predict interactions with kinase targets (e.g., EGFR) using AutoDock Vina .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase (UV detection at 254 nm).

- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .

Advanced: How does the thioxo group affect stability compared to oxo analogs?

Methodological Answer:

- Hydrolytic Stability : Thioxo derivatives are more resistant to hydrolysis under acidic/basic conditions.

- Thermal Stability : Conduct TGA/DSC to compare decomposition temperatures. For example, thioxo analogs in showed 10–15°C higher stability than oxo derivatives.

Basic: How to optimize reaction yields when introducing bulky substituents?

Methodological Answer:

- Solvent Choice : Use high-polarity solvents (e.g., DMSO) to solubilize bulky groups.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to facilitate cyclization .

Advanced: What computational tools predict spectroscopic properties of this compound?

Methodological Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-31G(d) basis set predicts NMR chemical shifts (error < 0.5 ppm) .

- IR Simulation : VEDA software correlates vibrational modes with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.